N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features an indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety makes this compound an interesting subject for research due to its potential pharmacological and chemical properties.
Mechanism of Action
Target of Action
The primary targets of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide are the Tryptophan synthase alpha chain and the Tryptophan synthase beta chain . These enzymes play a crucial role in the biosynthesis of tryptophan, an essential amino acid.
Mode of Action
It is known that indole derivatives can interact with their targets and cause changes in their function . For instance, some indole derivatives have been found to inhibit tubulin polymerization , which could potentially disrupt cellular processes such as cell division.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been found to have antioxidant, anti-inflammatory, and antiviral activities . .
Result of Action
Indole derivatives have been found to have various biological activities, including antioxidant, anti-inflammatory, and antiviral effects . These effects could potentially result from the compound’s interaction with its targets and its influence on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the use of N-(1H-indol-3-ylmethyl)amine and indole-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of indole-3-methylamine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(1H-Indol-3-ylmethyl)-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
Gramine (N,N-dimethyl-1H-indol-3-ylmethylamine): Known for its biological activities, including antiviral and antibacterial properties.
Tryptamine: A naturally occurring compound involved in neurotransmission and the synthesis of serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(15-11-20-17-8-4-2-6-14(15)17)21-10-12-9-19-16-7-3-1-5-13(12)16/h1-9,11,19-20H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFJQHBQTYATMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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